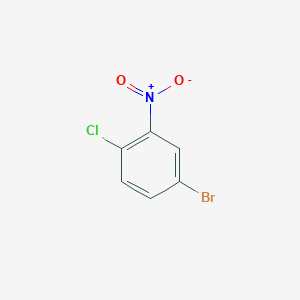

5-Bromo-2-chloronitrobenzene

Description

Significance of Halogenated Aromatic Scaffolds in Organic Synthesis and Materials Science

Halogenated aromatic scaffolds are carbon-based ring structures containing one or more halogen atoms. Their stability and propensity for undergoing specific chemical transformations make them indispensable in various scientific applications. The introduction of a halogen atom into an aromatic ring significantly modifies the compound's chemical properties, creating a versatile intermediate for further reactions. numberanalytics.com These structures are foundational materials for producing polymers, dyes, medicines, and other industrial chemicals due to their inherent chemical stability.

Halogenated aromatic compounds are crucial intermediates in the development and manufacturing of a wide array of pharmaceuticals and agrochemicals. numberanalytics.comresearchgate.net The carbon-halogen bond (C-X) is a key functional group that facilitates the construction of more complex molecules through various reactions, such as cross-coupling and nucleophilic substitution. researchgate.netrsc.org Approximately 20% of all small-molecule drugs and about 30% of agrochemicals contain a halogen atom, underscoring the importance of halogenated intermediates. researchgate.net For instance, halogenated aromatics are used in the synthesis of certain antidepressants, antihistamines, and pesticides. numberanalytics.comnumberanalytics.com The presence of a halogen can significantly alter a molecule's bioactivity, metabolism, and pharmacokinetic profile. researchgate.net

The utility of halogenated aromatic scaffolds extends beyond the life sciences into materials science and organic electronics. numberanalytics.comchemrxiv.org These compounds serve as essential building blocks for advanced materials, including high-performance polymers, dyes, and organic semiconductors. researchgate.netnumberanalytics.com Aryl halides are frequently used as starting materials for creating conjugated polymers, which possess unique electronic and optical properties suitable for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics. researchgate.netnumberanalytics.com The introduction of halogens can tune the electronic properties of materials, for example, by lowering the energy levels of molecular orbitals, which is a key strategy in designing functional high-performance organic semiconductors. researchgate.net

Overview of the Nitrobenzene (B124822) Class of Compounds in Academic Inquiry

Nitrobenzene and its derivatives are a cornerstone of organic chemistry, defined by a benzene (B151609) ring substituted with a nitro group (-NO2). britannica.com Nitrobenzene itself is a synthetic chemical primarily used to manufacture other organic chemicals, such as aniline (B41778). nih.govcdc.gov The study of this class of compounds provides deep insights into chemical reactivity and reaction mechanisms. britannica.com

The nitro group is a powerful electron-withdrawing group, which has a profound effect on the reactivity of the aromatic ring. lumenlearning.com In electrophilic aromatic substitution reactions, the nitro group deactivates the benzene ring, making it significantly less reactive than benzene itself. lumenlearning.comlibretexts.org For example, the nitration of nitrobenzene occurs millions of times more slowly than the nitration of benzene. lumenlearning.comlibretexts.org This deactivating effect is due to the strong withdrawal of electron density from the ring, which destabilizes the positively charged intermediate (the arenium ion) formed during the reaction. lumenlearning.com Consequently, nitrobenzene undergoes reactions like nitration, halogenation, and sulfonation much more slowly than benzene. britannica.com The electron-withdrawing nature of the nitro group directs incoming electrophiles primarily to the meta position. csbsju.edu

Table 1: Relative Rates of Nitration in Substituted Benzenes This table illustrates the deactivating effect of the nitro group compared to other substituents during electrophilic aromatic substitution.

| Substituent (R in C₆H₅R) | Name | Relative Rate of Nitration |

| -OH | Phenol | 1,000 |

| -CH₃ | Toluene | 25 |

| -H | Benzene | 1 |

| -Cl | Chlorobenzene | 0.033 |

| -Br | Bromobenzene | 0.030 |

| -NO₂ | Nitrobenzene | 6 x 10⁻⁸ |

| Data sourced from kinetic studies of electrophilic aromatic substitution reactions. lumenlearning.comlibretexts.org |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-chloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRYWPGOQTUJMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355888 | |

| Record name | 5-Bromo-2-chloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16588-24-2 | |

| Record name | 4-Bromo-1-chloro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-chloro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Reaction Methodologies for 5 Bromo 2 Chloronitrobenzene

Established Synthetic Pathways to 5-Bromo-2-chloronitrobenzene

The synthesis of polysubstituted benzenes like this compound requires careful planning of the reaction sequence to ensure the correct placement of substituents. pressbooks.publibretexts.org The directing effects of the existing groups on the aromatic ring play a crucial role in determining the position of incoming substituents. pressbooks.publibretexts.org

The synthesis of complex substituted benzenes often involves a series of reactions, including nitration, halogenation, and functional group interconversions. pressbooks.pubyoutube.com The order of these steps is critical for achieving the desired isomer. youtube.comlibretexts.org For instance, in synthesizing a disubstituted benzene (B151609), one must consider whether to introduce a meta-directing or an ortho-, para-directing group first to guide the subsequent substitution to the correct position. youtube.comchemicalforums.com

A common strategy involves introducing a nitro group, which is a meta-director, to control the position of the next substituent. youtube.comyoutube.com This nitro group can later be reduced to an amino group, which is an ortho-, para-director, and can be further modified or replaced. youtube.comprepchem.com

Table 1: Key Reactions in Multi-step Benzene Synthesis

| Reaction | Reagents | Purpose |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Introduces a meta-directing nitro group. youtube.comyoutube.com |

| Chlorination | Cl₂, FeCl₃ or AlCl₃ | Introduces a chlorine atom. pressbooks.pubyoutube.com |

| Bromination | Br₂, FeBr₃ | Introduces a bromine atom. pressbooks.publibretexts.org |

| Reduction of Nitro Group | Fe, HCl or Sn, HCl | Converts a nitro group to an amino group. youtube.comprepchem.com |

| Diazotization | NaNO₂, HCl | Converts a primary aromatic amine to a diazonium salt. mnstate.edumasterorganicchemistry.com |

This table provides a summary of common reactions and their reagents used in the multi-step synthesis of substituted benzenes.

Regioselective halogenation is a key strategy for synthesizing specifically substituted aromatic compounds. mnstate.edumasterorganicchemistry.com The choice of precursor and halogenating agent is crucial for directing the halogen to the desired position.

The bromination of nitrobenzene (B124822) derivatives is a well-established method. orgsyn.org For example, the bromination of nitrobenzene in the presence of a catalyst like iron filings yields m-bromonitrobenzene due to the meta-directing effect of the nitro group. orgsyn.org Similarly, the bromination of 2-chloronitrobenzene is a common route to produce this compound. The reaction is typically carried out by treating 2-chloronitrobenzene with bromine in the presence of a suitable catalyst. Another approach involves the bromination of 4-chloronitrobenzene in concentrated nitric acid, which can yield 3-bromo-4-chloro-1-nitrobenzene. scirp.org

Table 2: Examples of Bromination of Substituted Nitrobenzenes

| Starting Material | Brominating Agent/Conditions | Major Product |

|---|---|---|

| Nitrobenzene | Br₂, Fe | m-Bromonitrobenzene orgsyn.org |

| 2-Chloronitrobenzene | Br₂, Catalyst | This compound |

This table illustrates the outcomes of brominating different substituted nitrobenzenes.

The chlorination of a bromo-nitrobenzene precursor can also be employed. For example, starting with 3-bromonitrobenzene, a chlorination reaction would be directed by the existing substituents. The nitro group is a meta-director, while the bromine atom is an ortho-, para-director. The outcome of the reaction would depend on the specific reaction conditions and the relative directing strengths of the two groups.

The Sandmeyer reaction, which involves the conversion of a primary aromatic amine to a diazonium salt followed by reaction with a copper(I) halide, is a versatile method for introducing halogens onto an aromatic ring. wikipedia.orglscollege.ac.in This method is particularly useful when direct halogenation is not feasible or leads to a mixture of isomers. wikipedia.orglscollege.ac.in The diazonium salt is typically prepared in situ from the corresponding amine using nitrous acid (generated from sodium nitrite (B80452) and a strong acid) at low temperatures. mnstate.edulkouniv.ac.in

A specific application of the diazonium salt route is the synthesis of 5-bromo-2-chlorobenzoic acid from 5-bromo-2-aminobenzoic acid derivatives. google.comwipo.int This process involves two main steps: diazonium chlorination and subsequent hydrolysis. google.comwipo.int The starting material, a 5-bromo-2-aminobenzoic acid derivative, is first diazotized using sodium nitrite in an acidic medium. google.com The resulting diazonium salt is then treated with a source of chloride ions, often in the presence of a copper catalyst, to replace the diazonium group with a chlorine atom. google.com Finally, hydrolysis of the ester or other derivative yields the desired 5-bromo-2-chlorobenzoic acid. google.comwipo.int This method is noted for producing a product with few isomer impurities and a high yield, making it suitable for industrial production. google.comwipo.int

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Chloronitrobenzene |

| 3-Bromonitrobenzene |

| 5-Bromo-2-aminobenzoic acid |

| 5-Bromo-2-chlorobenzoic acid |

| m-Bromonitrobenzene |

| 3-Bromo-4-chloro-1-nitrobenzene |

| 4-Chloronitrobenzene |

| Nitrobenzene |

| Benzene |

| Copper(I) chloride |

| Copper(I) bromide |

| Copper(I) cyanide |

| Sodium nitrite |

| Nitrous acid |

| Iron |

| Iron(III) chloride |

| Aluminum chloride |

| Bromine |

| Chlorine |

| Nitric acid |

| Sulfuric acid |

This table lists all the chemical compounds mentioned throughout the article for easy reference.

Diazonium Chlorination and Hydrolysis Routes from Aminobenzoic Acid Derivatives

Evaluation of Yield, Purity, and Isomer Impurities

The synthesis of this compound is a critical process in the production of various fine chemicals. The efficiency of the synthesis is primarily evaluated based on the yield and purity of the final product, with significant attention paid to the identification and quantification of isomeric impurities.

Typically, this compound is synthesized through the bromination of 2-chloronitrobenzene. Controlling reaction conditions is crucial to maximize yield and purity. For instance, maintaining the temperature below 50°C during nitration of bromo-chlorobenzene derivatives helps to minimize side reactions. Purification is often achieved through recrystallization, commonly using ethanol/water mixtures, to obtain a purity of over 95%.

Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are employed to detect and quantify trace byproducts. These impurities can include di-nitrated isomers or dehalogenated derivatives. Column chromatography is a common method for isolating these impurities for structural analysis.

A significant challenge in the synthesis is the potential formation of the undesired 3-bromo-2-chloronitrobenzene isomer. To minimize this, stoichiometric control of the brominating agent is essential. In-line High-Performance Liquid Chromatography (HPLC) monitoring can be used to halt the reaction once the substrate conversion has reached an optimal point, preventing the formation of excess byproducts. The differential solubility of the 5-bromo isomer in ethanol-water mixtures is exploited during crystallization to separate it from other isomers.

The hydrogenation of this compound to produce 5-bromo-2-chloroaniline (B183919) is another important reaction where yield and purity are paramount. prepchem.com Raney-Nickel is a common catalyst for this process. prepchem.com However, a significant side reaction in the catalytic hydrogenation of halogenated nitrobenzenes is hydrodehalogenation, which reduces the yield and produces corrosive hydrohalic acids. google.com

The table below outlines a comparative analysis of different methods for the synthesis of 5-bromo-2-chlorobenzonitrile, an important intermediate.

| Method | Yield (%) | Purity (%) | Scalability |

| NBS in dichloromethane | 85–90 | 96–99 | High |

| Br₂ in acetic acid | 75–80 | 90–95 | Moderate |

| Dibromohydantoin in THF | 80–85 | 94–97 | Low |

Table created based on data from a study on large-scale synthesis.

Bromination and Hydrolysis of 2-Chlorobenzonitrile (B47944)

A significant pathway to produce compounds related to this compound involves the bromination and subsequent hydrolysis of 2-chlorobenzonitrile. This method is particularly useful for synthesizing 5-bromo-2-chlorobenzoic acid, a related and valuable chemical. google.comwipo.int

Formation of 5-Bromo-2-chlorobenzonitrile as Intermediate

The initial step in this synthesis route is the bromination of 2-chlorobenzonitrile to form 5-bromo-2-chlorobenzonitrile. google.comwipo.int The strong directing effect of the cyano group favors the substitution at the 5-position, leading to high selectivity for the desired intermediate. google.com Various brominating agents can be employed, including N-bromosuccinimide (NBS), bromine (Br₂), and dibromohydantoin. scribd.com The reaction is typically carried out in a suitable solvent like dichloromethane. Controlling the stoichiometry of the brominating agent is crucial to minimize the formation of byproducts.

Advanced Synthetic Methodologies

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of advanced synthetic methodologies for halogenated nitrobenzenes, including green chemistry approaches.

Green Chemistry Approaches in Halogenated Nitrobenzene Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. For the synthesis of halogenated nitrobenzenes, this includes the development of solvent-free reaction conditions and the use of more environmentally benign reagents.

Use of Eco-friendly Reagents and Catalysts

The principles of green chemistry are increasingly being applied to the synthesis of halogenated nitroaromatics to minimize environmental impact. This involves the use of less hazardous reagents and the development of recyclable and more efficient catalytic systems.

One promising eco-friendly approach for the chlorination of deactivated aromatic rings, such as nitrobenzene, involves the use of trichloroisocyanuric acid (TCCA) as a chlorinating agent in conjunction with solid acid catalysts like zeolites. researchgate.net TCCA is a safe, stable, and easy-to-handle solid, and its use avoids the need for gaseous chlorine or other hazardous chlorinating agents. researchgate.net The reaction can be performed under continuous flow conditions, further enhancing its green credentials. For instance, the chlorination of nitrobenzene using TCCA and H-USY zeolite has been shown to achieve good conversions (39–64%) with high selectivity for monochlorinated products (90–99%). researchgate.net The solid catalyst can be recovered and reused multiple times, adding to the economic and environmental benefits of the process. researchgate.net

Another key aspect of green chemistry in this context is the catalytic hydrogenation of the nitro group, a common transformation for compounds like this compound. Traditional methods often employ noble metal catalysts and harsh reaction conditions. Recent research has focused on developing more sustainable alternatives. For example, metal-free N-doped carbons have emerged as effective catalysts for the selective hydrogenation of chloronitrobenzenes. mdpi.com These catalysts are attractive due to their low cost, high stability, and ability to selectively reduce the nitro group without affecting the halogen substituents. mdpi.com Similarly, reusable cobalt-based nanocomposite catalysts have been developed for the selective hydrogenation of various functionalized nitroarenes, including halogenated ones. bohrium.com These catalysts demonstrate high activity and selectivity and can be easily recovered and reused, minimizing waste. bohrium.com

The table below summarizes some eco-friendly catalytic systems used in reactions relevant to the synthesis and transformation of halogenated nitrobenzenes.

| Catalyst System | Reactants | Product Type | Key Advantages |

| Trichloroisocyanuric acid (TCCA) / H-USY Zeolite | Nitrobenzene | Monochlorinated nitrobenzene | Use of a safe, solid chlorinating agent; recyclable catalyst; suitable for continuous flow. researchgate.net |

| N-doped Carbons | 1-Chloro-4-nitrobenzene (B41953), H₂ | 4-Chloroaniline | Metal-free catalyst; high selectivity for nitro group reduction; sustainable. mdpi.com |

| Reusable Cobalt Nanocomposite | Halogenated nitroarenes, H₂ | Halogenated anilines | High selectivity; reusable catalyst; avoids noble metals. bohrium.com |

Microwave-Assisted Organic Synthesis of Aromatic Compounds

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in modern synthetic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and often higher product purity. anton-paar.comat.ua The efficient and rapid heating of the reaction mixture is achieved through the direct interaction of microwaves with polar molecules in the sample. anton-paar.com This technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. univpancasila.ac.id

While specific literature detailing the microwave-assisted synthesis of this compound is limited, the general applicability of MAOS to the synthesis of related aromatic compounds is well-established. For instance, microwave irradiation has been successfully employed for the synthesis of N-arylamines through the reaction of aryl halides with various amines. univpancasila.ac.id This type of nucleophilic aromatic substitution is a key reaction for the derivatization of halogenated nitrobenzenes.

The table below illustrates typical conditions for microwave-assisted synthesis of related aromatic compounds, which could be adapted for the synthesis or derivatization of this compound.

| Reaction Type | Substrates | Catalyst/Reagent | Solvent | Temperature (°C) | Time (min) |

| Amination of Aryl Halides | Activated aryl halides, Ammonium (B1175870) hydroxide (B78521) | None | Water | 130-140 | 5-20 |

| Synthesis of N-arylpyrroles | Furan-2,5-dione, m-phenylenediamine | None | Ethanol | Not specified | Not specified |

| CuO-catalyzed pyrrole (B145914) synthesis | Primary amines, 1,4-diketones | CuO | Not specified | Not specified | Not specified |

Data derived from studies on similar classes of compounds and general MAOS principles. chim.it

The rapid and controlled heating provided by microwave technology can be particularly advantageous for reactions involving thermally sensitive substrates or for optimizing reaction conditions quickly. anton-paar.com The ability to perform reactions in sealed vessels under pressure allows for heating solvents above their atmospheric boiling points, further accelerating reaction rates. anton-paar.com

Flow Chemistry Applications in Halogenated Aromatic Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. mdpi.comamt.ukeuropa.eu This approach offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents and exothermic reactions, and greater scalability and process control. amt.ukeuropa.eu These features are particularly beneficial for the synthesis of halogenated aromatic compounds, which often involve highly reactive intermediates and energetic reactions like nitration. europa.eu

The continuous flow synthesis of energetic materials, including nitroaromatic compounds, has been reviewed as a means to enhance safety by minimizing the reaction volume and allowing for precise temperature control, thus preventing thermal runaways. europa.eu For halogenation reactions, flow chemistry enables the safe use of hazardous reagents like elemental halogens by generating them in situ or by precisely controlling their addition to the reaction stream.

A practical application of flow chemistry is the continuous-flow hydrogenation of halogenated nitroarenes. For example, a packed-bed reactor (PBR) containing a supported catalyst can be used for the selective reduction of the nitro group. One study demonstrated the transfer hydrogenation of nitrobenzene derivatives using copper nanoparticles on Celite (CuNPs/Celite) as a catalyst in a continuous flow system. acs.org This method offers a scalable and reliable protocol for producing anilines from nitroarenes. acs.org

The following table presents data from a continuous-flow hydrogenation of 4-chloronitrobenzene, a compound structurally related to this compound, showcasing the influence of various reaction parameters.

| Catalyst | Substrate Concentration (mol L⁻¹) | Flow Rate (mL min⁻¹) | Temperature (°C) | H₂ Pressure (MPa) | Conversion (%) | Selectivity (%) |

| Pt@KIT-6 | 0.1 | 0.10 | 20 | 1.0 | 99 | 99 |

| Pt@KIT-6 | 0.1 | 0.15 | 20 | 1.0 | 97 | 99 |

| Pt@KIT-6 | 0.1 | 0.10 | 50 | 1.0 | 99 | 98 |

| CuNPs/Celite | 0.5 | 0.2 | 130 | Transfer Hydrogenation | 98 | >99 |

Data for Pt@KIT-6 from a study on continuous-flow selective hydrogenation. rsc.org Data for CuNPs/Celite from a study on copper-catalyzed continuous-flow transfer hydrogenation. acs.org

The precise control over residence time, temperature, and reagent stoichiometry in a flow reactor allows for the optimization of reaction conditions to maximize yield and selectivity while ensuring safe operation. amt.ukeuropa.eu These attributes make flow chemistry a highly attractive methodology for the industrial production of this compound and its derivatives.

Reactivity and Reaction Mechanisms of 5 Bromo 2 Chloronitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with strong electron-withdrawing groups. wikipedia.org The SNAr mechanism is a principal pathway for such reactions and is favored in compounds like 5-bromo-2-chloronitrobenzene due to the presence of the nitro group. wikipedia.org This reaction proceeds via a two-step addition-elimination process. youtube.combyjus.com First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

Influence of Halogen Substituents on SNAr Reactivity

The nature of the halogen substituents on the aromatic ring plays a crucial role in the rate and regioselectivity of SNAr reactions.

In SNAr reactions, the typical leaving group ability observed in aliphatic systems (I > Br > Cl > F) is often inverted. nih.gov The reactivity order is frequently F > Cl ≈ Br > I. nih.gov This "element effect" is attributed to the electronegativity of the halogen, which activates the ring towards nucleophilic attack. wikipedia.orgnih.gov The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to attack by a nucleophile. youtube.comnih.gov Since the formation of the Meisenheimer complex is usually the rate-determining step, the C-X bond cleavage does not typically affect the reaction rate. masterorganicchemistry.com

The relative reactivity of the halogens can be influenced by several factors, including the nucleophile, the solvent, and the specific substitution pattern on the benzene (B151609) ring. nih.gov For instance, in reactions with certain nucleophiles or in aprotic solvents, the decomposition of the Meisenheimer complex can become partially or wholly rate-determining, which can alter the leaving group order. nih.govresearchgate.net

The formation of a stable Meisenheimer complex is a key feature of the SNAr mechanism. wikipedia.org This anionic intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group positioned ortho or para to the site of nucleophilic attack. wikipedia.orglibretexts.org In this compound, the nitro group is ortho to the chlorine atom and meta to the bromine atom. This positioning allows for effective resonance stabilization when a nucleophile attacks the carbon bearing the chlorine atom.

Kinetic Studies and Reaction Rate Determinations

Kinetic studies of SNAr reactions provide valuable insights into reaction mechanisms and the factors influencing reactivity. The rates of these reactions are dependent on the nature of the substrate, nucleophile, leaving group, and solvent. nih.gov For halogenated nitrobenzenes, the reaction rate is often accelerated by more potent electron-withdrawing groups on the ring and by more nucleophilic attacking species. researchgate.net

Linear free energy relationships have been used to quantify the reactivity of SNAr electrophiles. nih.gov These studies often reveal that the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. researchgate.net However, in some cases, particularly with less effective leaving groups or under specific solvent conditions, the breakdown of the intermediate to products can become rate-limiting. researchgate.netrsc.org Kinetic studies on similar systems, such as the reactions of 1-chloro-2,4-dinitrobenzene (B32670) with various nucleophiles, have been extensively used to elucidate mechanistic details, including the role of base catalysis and the potential for the departure of the leaving group to be the rate-determining step. researchgate.netnih.govudd.cl

Electrophilic Aromatic Substitution (EAS) on Halogenated Nitrobenzenes

While halogenated nitrobenzenes are activated towards nucleophilic substitution, they are generally deactivated towards electrophilic aromatic substitution (EAS). msu.edu Both the halogens and the nitro group are deactivating groups for EAS because they withdraw electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. msu.edutotal-synthesis.com

Directing Effects of Halogen and Nitro Substituents

The regioselectivity of further electrophilic aromatic substitution (EAS) on the this compound ring is governed by the cumulative directing effects of the three existing substituents: the nitro group (-NO₂), the chlorine atom (-Cl), and the bromine atom (-Br). These groups influence the reaction by modifying the electron density of the aromatic ring through inductive and resonance effects. wikipedia.orglibretexts.org

Nitro Group (-NO₂): The nitro group is a potent deactivating group. quiz-maker.com It strongly withdraws electron density from the benzene ring through both a powerful negative inductive effect (-I) and a negative resonance effect (-M). libretexts.orgrsc.org This withdrawal of electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. minia.edu.eg The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated site for electrophilic attack. Consequently, the nitro group is a meta-director. quiz-maker.comchemistrytalk.org

Halogen Substituents (-Cl, -Br): Halogens present a unique case in EAS. They are deactivating groups, meaning they make the aromatic ring less reactive than benzene. pressbooks.pub This deactivation stems from their strong electron-withdrawing inductive effect (-I) due to high electronegativity, which outweighs their electron-donating resonance effect (+M). libretexts.orgresearchgate.net Despite being deactivators, halogens are ortho-, para-directors. minia.edu.egpressbooks.pub The resonance effect, which involves the donation of a lone pair of electrons from the halogen to the ring, stabilizes the carbocation intermediate (arenium ion) formed during ortho and para attack more effectively than the intermediate for meta attack. libretexts.org

In the this compound molecule, the directing effects are as follows:

The nitro group at position 1 directs incoming electrophiles to positions 3 and 5 (meta positions).

The chloro group at position 2 directs incoming electrophiles to positions 3 and 5 (ortho and para positions, respectively).

The bromo group at position 5 directs incoming electrophiles to positions 4 and 6 (ortho positions) and position 2 (para position).

When multiple substituents are present, the position of the incoming electrophile is determined by a combination of these effects. Often, the most strongly activating group dictates the outcome; however, in this case, all three are deactivators. quiz-maker.com The nitro group is the most strongly deactivating. The directing effects of the chloro and nitro groups reinforce substitution at position 3. The bromo group directs towards positions 4 and 6. Therefore, a new electrophile would likely be directed to position 3, influenced by both the nitro and chloro groups, or to positions 4 and 6, influenced by the bromo group, with steric hindrance also playing a role in the final product distribution.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

|---|---|---|---|---|

| Nitro (-NO₂) | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly Deactivating | Meta |

| Halogens (-Cl, -Br) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Weakly Deactivating | Ortho, Para |

Theoretical Studies of EAS Mechanisms in Nitrobenzene (B124822) Systems

Theoretical studies, particularly those using Density Functional Theory (DFT), have provided significant insights into the mechanisms of electrophilic aromatic substitution on nitrobenzene and related systems. carta-evidence.orgjmaterenvironsci.com These computational methods allow for the detailed examination of reaction pathways, transition states, and intermediates that are often difficult to observe experimentally. researchgate.netresearchgate.net

For the nitration of nitrobenzene, DFT calculations at the B3LYP/6-311G(d,p) level confirm that the reaction proceeds via a two-step mechanism. carta-evidence.orgresearchgate.net The first step is the electrophilic attack of the nitronium ion (NO₂⁺) on the aromatic ring, leading to the formation of a tetrahedral cationic intermediate, also known as an arenium ion or σ-complex. carta-evidence.orgresearchgate.netresearchgate.net This initial attack is the rate-determining step of the reaction and is therefore responsible for the final product distribution. carta-evidence.orgresearchgate.net The second step, the abstraction of a proton from the arenium ion to restore aromaticity, is a fast, barrierless process. carta-evidence.orgresearchgate.net

By calculating the activation Gibbs free energies for the attack at the ortho, meta, and para positions, researchers can predict the product ratios. researchgate.net For the nitration of nitrobenzene, these calculations predict a product ratio of 11.0% ortho, 87.3% meta, and 1.7% para, which is in strong agreement with experimental findings. carta-evidence.orgresearchgate.net These theoretical results underscore why the nitro group is considered a meta-director. The calculations reveal that the similar nucleophilic activation of the ortho and meta carbons challenges older hypotheses that relied solely on the relative stability of the arenium ion intermediates to explain orientation in deactivated systems. carta-evidence.orgresearchgate.net

| Position | Predicted Yield (DFT) carta-evidence.orgresearchgate.net | Observed Character |

|---|---|---|

| Ortho | 11.0% | Minor Product |

| Meta | 87.3% | Major Product |

| Para | 1.7% | Minor Product |

The solvent is not merely an inert medium for reaction but can play a crucial role in the mechanism and rate of electrophilic aromatic substitution. nih.gov Its influence is particularly significant in reactions involving charged species, such as the electrophile and the arenium ion intermediate. quora.comnumberanalytics.com Polar solvents can stabilize these charged intermediates, which generally leads to an enhanced reaction rate. numberanalytics.com

Computational studies often incorporate solvent effects to achieve more accurate predictions. acs.org For instance, combined approaches using static calculations and ab initio metadynamics simulations have been used to assess the influence of solvents like CCl₄, acetonitrile (B52724), and acetic acid on electrophilic chlorination. researchgate.net These studies show that the stability and lifetime of the charged σ-complex are increased by the electrostatic stabilization provided by the environment. researchgate.net This stabilization can arise from the bulk properties of a polar solvent (like acetonitrile) or from specific hydrogen-bonding interactions with the solvent (like acetic acid). researchgate.net Theoretical modeling of the nitration of benzene in a mixture of nitric and sulfuric acids considers not only the bulk solvent effects but also the specific interactions of individual H₂SO₄ molecules with the intermediates and transition states along the reaction path. acs.orgsci-hub.st

The choice of solvent can thus affect the energy barriers of the reaction pathways, potentially influencing both reaction rate and regioselectivity. nih.govacs.org

Reduction Reactions of the Nitro Group in this compound

The reduction of the nitro group in this compound to an amino group yields 5-bromo-2-chloroaniline (B183919), a valuable synthetic intermediate. This transformation can be achieved through various methods, including catalytic hydrogenation and photocatalysis. A primary challenge in this reaction is achieving high chemoselectivity, specifically the reduction of the nitro group without the concurrent reductive removal of the chloro and bromo substituents (hydrodehalogenation). ccspublishing.org.cn

Catalytic hydrogenation is a widely used industrial method for the reduction of nitroaromatics. acs.org This typically involves the use of molecular hydrogen (H₂) and a heterogeneous catalyst, often a noble metal like palladium (Pd) or platinum (Pt) supported on carbon. researchgate.netrsc.org However, these conventional catalysts can also promote the undesired hydrodehalogenation side reaction, leading to product impurities and the formation of corrosive acids. ccspublishing.org.cnacs.org

Research has focused on developing more selective catalysts. For instance, modifying Pd/C catalysts with both organic ligands (like triphenylphosphine, PPh₃) and inorganic species has been shown to enhance the selective hydrogenation of halogenated nitroaromatics by altering the catalyst's electronic and geometric properties. ccspublishing.org.cn Bimetallic catalysts, such as those containing Iridium, have also been investigated to improve selectivity by modifying the rate-determining step of the reaction. acs.org Porous manganese oxide (OMS-2) and platinum supported on OMS-2 have demonstrated high selectivity (99%) for the hydrogenation of chloronitrobenzene to chloroaniline, with minimal dehalogenation observed even at elevated temperatures. rsc.org

Transfer hydrogenation offers a valuable alternative to using high-pressure H₂ gas. ccspublishing.org.cn This method employs a hydrogen donor molecule, such as formic acid or hydrazine (B178648) hydrate, in the presence of a catalyst. researchgate.netrsc.org This technique can often be performed under milder conditions and can exhibit high chemoselectivity. researchgate.net For example, a reusable heterogeneous Pd/ZrP catalyst has been developed for the highly efficient and chemoselective transfer hydrogenation of various nitroarenes using formic acid as the hydrogen source under base-free conditions. researchgate.netrsc.org

Photocatalytic reduction is an emerging green technology for the synthesis of anilines from nitroaromatics, utilizing light energy to drive the chemical transformation. rsc.orgacs.org This method typically involves a semiconductor photocatalyst suspended in a solution containing the nitroaromatic compound. acs.org

Upon illumination, the photocatalyst (e.g., TiO₂, SrTiO₃, g-C₃N₄, or metal-organic frameworks) absorbs photons, generating electron-hole pairs. acs.orgacs.orgrsc.org The photogenerated electrons are then transferred to the adsorbed nitroaromatic molecules, initiating the reduction process. rsc.org The reaction often proceeds through intermediates such as nitrosobenzene (B162901) and N-phenylhydroxylamine before yielding the final amine product. researchgate.net

| Method | Hydrogen Source | Typical Catalysts | Key Advantages | Key Challenges |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ Gas | Pd/C, Pt/C, Ni, Ru, Ir-based | High conversion, established technology | Requires H₂ pressure, potential for hydrodehalogenation |

| Transfer Hydrogenation | Formic acid, Hydrazine hydrate, Alcohols | Pd/ZrP, Ru-Fe, Co-based | Milder conditions, high chemoselectivity | Stoichiometric use of H-donor |

| Photocatalytic Reduction | Proton solvent (e.g., water, alcohol) | TiO₂, SrTiO₃, g-C₃N₄, MOFs | Uses light energy, environmentally friendly | Lower reaction rates, catalyst efficiency/stability |

Photocatalytic Reduction Methodologies

Heterogeneous Photocatalysis with Metal Oxide Halides

Heterogeneous photocatalysis is a process where a semiconductor material, typically a metal oxide, absorbs light energy to generate reactive oxygen species, which in turn degrade pollutants. rsc.org The mechanism involves the excitation of the semiconductor by photons with energy equal to or greater than its bandgap, leading to the formation of electron-hole pairs. These charge carriers can react with adsorbed water and oxygen to produce highly reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radical anions (O₂•⁻), which are capable of oxidizing a wide range of organic compounds. acs.orgnih.gov

While extensive research exists on the photocatalytic degradation of nitroaromatic compounds using metal oxides like titanium dioxide (TiO₂) and zinc oxide (ZnO) rsc.orgnih.gov, specific studies on the use of metal oxide halides for the photocatalysis of this compound are not prominently featured in the reviewed literature. However, research on related halonitrobenzenes using modified metal oxide catalysts provides significant insights into potential reaction pathways.

A notable example is the selective photocatalytic reduction of various halonitrobenzenes to their corresponding haloanilines using a catalyst composed of gold-platinum (AuPt) alloy nanoclusters supported on monolayer titanate nanosheets (AuPt/TN). acs.orgfigshare.com In this system, the titanate nanosheets, derived from titanium dioxide, provide Brønsted acid sites on their surface that adsorb and activate the halonitrobenzene molecules. acs.org Upon irradiation, the catalyst facilitates the reduction of the nitro group while suppressing the dehalogenation of the haloaniline product. acs.org The reaction mechanism involves the decomposition of an added hydrogen source, such as ammonium (B1175870) formate (B1220265) (HCOONH₄), by photogenerated holes to produce hydrogen ions and CO₂•⁻ radicals, which act as the reducing species for the nitro group. acs.org

Another relevant study on the photoelectrochemical reduction of m-chloronitrobenzene and m-bromonitrobenzene in an acetonitrile solution demonstrated that dual photo- and electrochemical activation leads to the loss of the halide. ox.ac.uk This process occurs through a photo-ECE (electrochemical-chemical-electrochemical) mechanism, where the initially formed radical anion absorbs visible light and fragments, releasing the halide and forming a •C₆H₄NO₂ aryl radical. ox.ac.uk This radical then reacts with the solvent system to form nitrobenzene, which is further reduced. ox.ac.uk Although this study does not employ metal oxide catalysts, it highlights a light-induced dehalogenation pathway for brominated nitroaromatics.

These examples suggest that the photocatalytic transformation of this compound on a metal-oxide-based catalyst surface is complex, with potential pathways including the reduction of the nitro group and/or cleavage of the carbon-halogen bonds, depending on the specific catalyst and reaction conditions employed.

Selective Reduction to Anilines

The reduction of the nitro group in this compound to an amino group is a key transformation, yielding the industrially significant compound 4-bromo-2-chloroaniline. This selective reduction is a common reaction for nitroaromatic compounds and can be achieved using various catalytic systems. ox.ac.uk The primary challenge lies in achieving high chemoselectivity, reducing the nitro group without affecting the carbon-bromine and carbon-chlorine bonds (hydrodehalogenation).

Various heterogeneous catalysts have been developed to facilitate this transformation with high conversion and selectivity. These catalysts are often based on non-noble metals, offering a cost-effective alternative to precious metal catalysts like platinum or palladium.

For instance, bimetallic alloy nanoclusters of AuPt supported on monolayer titanate nanosheets (AuPt/TN) have been shown to be highly effective for the hydrogenation of halonitrobenzenes to haloanilines. acs.orgfigshare.com In this system, the platinum atoms are primarily responsible for the hydrogenation of the nitro group, while the presence of gold is crucial for suppressing the undesired dehalogenation of the resulting haloaniline. acs.org Using ammonium formate as a hydrogen source, this system achieves high conversion and selectivity under ambient conditions. acs.org

The following table summarizes findings for the selective reduction of various halonitrobenzenes, which serve as models for the reduction of this compound.

| Catalyst | Substrate | Hydrogen Source | Conversion (%) | Selectivity to Haloaniline (%) | Key Findings |

|---|---|---|---|---|---|

| AuPt/TN (Au/Pt = 1:2) | Halonitrobenzene | HCOONH₄ | >99 | >99 | Au suppresses dehalogenation while Pt is responsible for hydrogenation. The titanate nanosheet (TN) support activates the substrate. acs.org |

| Ni/TiO₂ | Chloronitrobenzenes | H₂ (40 bar) | 9-100 | 97-99 | Performance is superior in supercritical CO₂ compared to organic solvents. acs.org |

| Ni₇S₆-flowers | Chloronitrobenzenes | H₂ (40 bar) | 74-98 | 96-99 | Nanostructured nickel sulfide (B99878) shows high activity and selectivity at 150 °C. acs.org |

The general mechanism for the reduction of nitroarenes to anilines, first proposed by Haber, proceeds through a sequence of intermediates. The reaction can follow a direct route, where the nitro group is reduced to a nitroso group, then to a hydroxylamino group, and finally to the amino group. Alternatively, a condensation pathway can occur where the nitroso intermediate reacts with the hydroxylamino species. acs.org

Bioreduction Pathways

The bioreduction of nitroaromatic compounds by microorganisms is a critical process in the environmental fate and bioremediation of these chemicals. nih.govasm.org While specific studies detailing the complete bioreduction pathway of this compound are scarce, research on closely related compounds provides a strong basis for predicting its metabolic fate. Anaerobic bacteria, in particular, are known to reduce the nitro group of nitroaromatic compounds to the corresponding amines via nitroso and hydroxylamino intermediates. nih.gov

A highly relevant study investigated the biodegradation of 3-chloronitrobenzene and 3-bromonitrobenzene by Diaphorobacter sp. strain JS3051. This bacterium can utilize these compounds as sole sources of carbon, nitrogen, and energy. asm.org The proposed pathway, which likely mirrors the initial steps of this compound degradation, involves the following key enzymatic reactions:

Initial Dihydroxylation: A Rieske nonheme iron dioxygenase attacks the aromatic ring, incorporating two hydroxyl groups and eliminating the nitro group as nitrite (B80452). For 3-bromonitrobenzene, this step results in the formation of 4-bromocatechol. asm.org

Ring Cleavage: The resulting catechol intermediate is then subject to ring cleavage by a chlorocatechol 1,2-dioxygenase, which breaks the aromatic ring between the two hydroxyl groups to form a halomuconic acid. asm.org

This pathway represents a productive metabolism where the aromatic ring is opened, leading to complete degradation. The ability of Diaphorobacter sp. JS3051 to degrade both chloro- and bromo-substituted nitrobenzenes suggests it possesses enzymes versatile enough to handle this compound. asm.org

Another potential bioreduction mechanism involves the direct reduction of the nitro group without immediate ring cleavage, a common pathway under anaerobic conditions. nih.govresearchgate.net Bacteria such as Shewanella putrefaciens are capable of reducing nitrobenzene. nih.gov This reduction can be a direct enzymatic process or an indirect process mediated by electron shuttles like natural organic matter (NOM) or reduced iron species (Fe(II)) generated by the bacteria. nih.gov This reductive pathway would transform this compound into the potentially more hazardous 4-bromo-2-chloroaniline.

The following table outlines potential bioreduction pathways and the microorganisms involved, based on studies of analogous compounds.

| Organism/System | Substrate Analog | Key Enzyme/Process | Intermediate/Product | Pathway Type |

|---|---|---|---|---|

| Diaphorobacter sp. strain JS3051 | 3-Bromonitrobenzene | Rieske nonheme iron dioxygenase | 4-Bromocatechol | Oxidative (Nitro group removal) asm.org |

| Diaphorobacter sp. strain JS3051 | 4-Bromocatechol | Chlorocatechol 1,2-dioxygenase | Bromomuconic acid | Oxidative (Ring cleavage) asm.org |

| Anaerobic Bacteria (e.g., Desulfovibrio, Clostridium) | General Nitroaromatics | Nitroreductases | Nitroso, Hydroxylamino, and Amino derivatives | Reductive (Nitro group reduction) nih.gov |

| Shewanella putrefaciens CN32 | Nitrobenzene | Direct enzymatic reduction & indirect reduction via NOM/Fe(II) | Aniline (B41778) | Reductive (Nitro group reduction) nih.gov |

Derivatization Strategies and Synthetic Utility

Formation of Amino Derivatives via Nitro Group Reduction

A fundamental transformation of 5-Bromo-2-chloronitrobenzene involves the reduction of its nitro group to form an amino group (-NH2). This reaction is a cornerstone for producing halogenated anilines, which are crucial building blocks in the synthesis of pharmaceuticals and dyes. researchgate.net The presence of halogen atoms on the aromatic ring necessitates careful selection of reduction methods to avoid undesired dehalogenation. ccspublishing.org.cn

The primary product from the reduction of this compound is 5-bromo-2-chloroaniline (B183919). prepchem.com This conversion can be achieved through catalytic hydrogenation. A common method involves using hydrogen gas with a Raney-Nickel catalyst in a solvent like methanol (B129727) at room temperature and standard pressure. prepchem.com Other reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, are also employed for the reduction of nitro groups to amino groups.

The selective hydrogenation of the nitro group in the presence of sensitive halogen substituents is a significant challenge in synthetic chemistry. researchgate.netccspublishing.org.cn The process can be complicated by the formation of intermediates like nitroso and hydroxylamine (B1172632) compounds, and competitive dehalogenation reactions can reduce the purity of the desired halogenated aniline (B41778). ccspublishing.org.cn

Table 1: Synthesis of 5-Bromo-2-chloroaniline via Nitro Group Reduction

| Reactant | Reagents and Conditions | Product | Yield | Reference |

|---|

The resulting 5-bromo-2-chloroaniline is a versatile intermediate. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. youtube.com Given that the para position is blocked by the bromine atom, electrophiles like chlorine would be directed to the ortho position relative to the amino group. youtube.com The amino group itself can undergo a range of reactions, including diazotization, which opens pathways to introduce a wide variety of other functional groups. Furthermore, the aniline derivative can be oxidized; for instance, 2,6-dihaloanilines can be oxidized back to 2,6-dihalonitrobenzenes using reagents like m-chloroperbenzoic acid. acs.org

Introduction of Other Functional Groups

Beyond nitro group reduction, the halogen substituents on the this compound ring serve as handles for introducing further chemical diversity, primarily through metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful methods for forming carbon-carbon bonds. researchgate.netresearchgate.net In this compound, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in these catalytic cycles, allowing for selective functionalization at the bromine-substituted position.

Suzuki-Miyaura Reaction : This reaction couples an organoboron compound with an organohalide. researchgate.net this compound can react with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond at the C5 position. scholaris.ca This method is widely used for synthesizing biaryl compounds, which are important structures in many drugs and materials. researchgate.net The efficiency of the reaction depends on the choice of catalyst, ligands, and reaction conditions. acs.org

Stille Reaction : The Stille reaction involves the coupling of an organotin compound (organostannane) with an organohalide, catalyzed by palladium. researchgate.netwiley-vch.de This reaction is known for its tolerance of a wide variety of functional groups. wiley-vch.de this compound could be coupled with different organostannanes to introduce alkyl, vinyl, or aryl groups, again leveraging the higher reactivity of the C-Br bond. acs.orgacs.org

These cross-coupling strategies provide a modular approach to building complex molecular architectures from the relatively simple this compound scaffold. acs.org

The synthesis of carboxylic acid derivatives from this compound expands its synthetic utility, particularly in the pharmaceutical industry where carboxylated aromatics are common structural motifs.

While direct conversion of the nitro group to a carboxylic acid is not a standard transformation, 5-bromo-2-chlorobenzoic acid can be synthesized from this compound through a multi-step sequence. A common route involves first reducing the nitro group to form 5-bromo-2-chloroaniline, as described in section 4.1.1. The resulting aniline can then undergo a Sandmeyer reaction. This involves the diazotization of the amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This reactive intermediate can then be treated with a cyanide salt, such as copper(I) cyanide, to introduce a nitrile group (-CN), yielding 5-bromo-2-chlorobenzonitrile. The final step is the hydrolysis of the nitrile group to a carboxylic acid, which can be achieved by heating with an aqueous acid or base, such as sodium hydroxide (B78521) followed by acidification. chemicalbook.comwipo.int This sequence provides a reliable pathway to 5-bromo-2-chlorobenzoic acid, an important intermediate for pharmaceuticals like nonsteroidal anti-inflammatory drugs (NSAIDs).

Alternative patented methods for synthesizing 5-bromo-2-chlorobenzoic acid often start from other precursors, such as the bromination of 2-chlorobenzoic acid or 2-chlorobenzonitrile (B47944). wipo.intpatsnap.comgoogle.com

Table 2: Reported Synthetic Routes to 5-Bromo-2-chlorobenzoic Acid

| Starting Material | Key Steps | Product | Reference |

|---|---|---|---|

| 2-Chlorobenzonitrile | 1. Bromination2. Alkaline Hydrolysis3. Acidification | 5-Bromo-2-chlorobenzoic acid | wipo.int |

| 2-Chlorobenzoic acid | Monobromination using N-bromosuccinimide (NBS) in a sulfuric acid system | 5-Bromo-2-chlorobenzoic acid | google.com |

Conversion to Carboxylic Acid Derivatives

Utilization as a Building Block in Complex Molecule Synthesis

This compound serves as a foundational scaffold for the synthesis of a variety of intricate molecules. Its utility stems from the ability to selectively functionalize the different positions on the aromatic ring, paving the way for the construction of targeted derivatives.

The structure of this compound is well-suited for the synthesis of heterocyclic compounds like indoles, which are core structures in many natural products and pharmaceuticals. rsc.orgchemrj.org General methods for indole (B1671886) synthesis, such as the Bartoli indole synthesis, utilize nitroarenes as starting materials, reacting them with vinyl Grignard reagents. chemrj.org This established methodology suggests the potential of this compound as a precursor for constructing highly substituted indole rings. Furthermore, related chloronitrobenzene derivatives have been successfully used to synthesize complex indole-benzimidazole compounds, highlighting the utility of this class of reagents in building elaborate heterocyclic systems. openmedicinalchemistryjournal.com

In the field of materials science, this compound is a potential precursor for ladder-type oligomers, which are of significant interest for their applications in organic electronics due to their enhanced conductivity. An isomeric compound, 1-Bromo-4-chloro-2-nitrobenzene, is used to synthesize diindolocarbazoles, which in turn are used to build ladder-type oligo(p-aniline)s. chemicalbook.com The synthesis pathway typically involves the reduction of the nitro group to an amine, which can then undergo polymerization or cyclization reactions. The presence of halogen atoms provides reactive handles for cross-coupling reactions to extend the conjugated system, a key feature for electronic materials. For instance, similar strategies have been employed using 4-fluoronitrobenzene as a starting point for ladder oligomers. researchgate.net

Table 1: Selected Indole Synthesis Methods Applicable to Nitroarenes

| Synthesis Method | Key Reactants | Typical Conditions | Ref. |

|---|---|---|---|

| Bartoli Indole Synthesis | Nitroarene, Vinyl Grignard Reagent | THF, low temperature | rsc.orgchemrj.org |

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid catalyst (e.g., ZnCl₂, BF₃) | chemrj.org |

Benzene (B151609) sulfonamides are an important class of compounds, frequently found in the structure of various drugs. While direct synthesis of a sulfonamide from this compound is not extensively documented, its structural motifs are present in precursors for these molecules. For example, related compounds like 1-chloro-4-nitrobenzene (B41953) are used as starting materials for the synthesis of sulfonamide derivatives. researchgate.net

A plausible synthetic route to a benzene sulfonamide from this compound would involve several standard transformations. The nitro group could first be reduced to an amine. This resulting aniline derivative could then undergo diazotization, followed by a reaction with sulfur dioxide in the presence of a copper catalyst (a Sandmeyer-type reaction) to install a sulfonyl chloride group. This sulfonyl chloride is a key intermediate that can readily react with various primary or secondary amines to yield the corresponding benzene sulfonamide derivatives. The synthesis of 2-Bromo-4-nitrobenzene-1-sulfonyl chloride from bromonitrobenzene precursors demonstrates a similar multi-step approach to access these valuable intermediates.

This compound and its derivatives are significant intermediates in the synthesis of various pharmacologically active compounds. google.com Research has shown that derivatives of this compound have been explored for potential antimicrobial and anti-inflammatory activities.

A notable application is its role as a precursor in the synthesis of antidiabetic drugs. Specifically, the derivative 5-bromo-2-chloro-benzoic acid is a crucial starting material for producing SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which are used to treat type 2 diabetes. google.com A patented method describes the preparation of this key benzoic acid intermediate from 5-bromo-2-aminobenzoic acid derivatives through diazotization and chlorination. google.com This highlights a clear synthetic pathway where this compound could serve as a potential starting point for the necessary precursors. Additionally, the derived 5-bromo-2-chlorobenzoic acid is also utilized as an intermediate in the synthesis of certain nonsteroidal anti-inflammatory drugs (NSAIDs).

Table 2: Pharmacological Applications of this compound Derivatives

| Derivative | Target Compound/Class | Therapeutic Area | Ref. |

|---|---|---|---|

| 5-Bromo-2-chloro-benzoic acid | Dapagliflozin, Empagliflozin | Antidiabetic | google.com |

| 5-Bromo-2-chloro-benzoic acid | Nonsteroidal anti-inflammatory drugs (NSAIDs) | Anti-inflammatory |

Advanced Spectroscopic and Computational Characterization of 5 Bromo 2 Chloronitrobenzene and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is crucial for the unambiguous identification and structural confirmation of 5-Bromo-2-chloronitrobenzene. A combination of techniques, including NMR, FT-IR, Mass Spectrometry, and UV-Visible spectroscopy, offers a comprehensive molecular profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon skeleton and the specific positions of substituents on the benzene (B151609) ring.

¹H NMR: In the proton NMR spectrum of this compound, three distinct signals are expected for the aromatic protons. The chemical shifts are significantly influenced by the electronic effects of the three substituents. The nitro group (-NO₂) is a strong electron-withdrawing group and will cause a significant downfield shift (deshielding) for adjacent protons. The halogen atoms (Br and Cl) also exert an electron-withdrawing inductive effect. The proton situated between the bromo and chloro groups (H-4) and the proton adjacent to the chloro group (H-3) would be expected at a lower field than the proton adjacent to the bromo group (H-6).

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals for the aromatic carbons are anticipated. The carbons directly bonded to the electronegative substituents (C-1, C-2, and C-5) will show characteristic chemical shifts. The carbon bearing the nitro group (C-1) is expected to be significantly deshielded and appear at a low field. The carbons attached to chlorine (C-2) and bromine (C-5) would also be downfield, with their exact positions influenced by the combined electronic environment. Data from related compounds, such as 5-Bromo-2-chlorobenzoic acid, can provide reference points for expected chemical shifts. chemicalbook.com

Interactive Table 1: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Key Influences |

| ¹H | H-3 | Downfield | Adjacent to -Cl and ortho to -NO₂ |

| ¹H | H-4 | Mid-field | Between -Cl and -Br |

| ¹H | H-6 | Upfield (relative) | Ortho to -Br |

| ¹³C | C-1 | Highly Downfield | Attached to -NO₂ |

| ¹³C | C-2 | Downfield | Attached to -Cl |

| ¹³C | C-3 | Aromatic Region | Influenced by adjacent -Cl and -NO₂ |

| ¹³C | C-4 | Aromatic Region | Influenced by adjacent -Cl and -Br |

| ¹³C | C-5 | Downfield | Attached to -Br |

| ¹³C | C-6 | Aromatic Region | Influenced by adjacent -Br and -NO₂ |

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key characteristic absorptions are those of the nitro group and the carbon-halogen bonds.

The most prominent peaks in the FT-IR spectrum are the asymmetric and symmetric stretching vibrations of the nitro group (-NO₂), which are typically strong and found in the ranges of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. For the closely related isomer, 2-Bromo-5-chloronitrobenzene, the nitro group stretch is reported around 1520 cm⁻¹. The spectrum would also show stretching vibrations for the C-Cl and C-Br bonds, although these often appear in the fingerprint region (below 1000 cm⁻¹) and can be harder to assign definitively. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching is observed above 3000 cm⁻¹.

Interactive Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric Stretch | -NO₂ | 1500 - 1560 | Strong |

| Symmetric Stretch | -NO₂ | 1335 - 1370 | Strong |

| Aromatic Stretch | C=C | 1450 - 1600 | Medium-Variable |

| C-H Stretch (Aromatic) | Ar-H | > 3000 | Variable |

| C-Cl Stretch | Ar-Cl | 700 - 850 | Medium-Strong |

| C-Br Stretch | Ar-Br | 500 - 650 | Medium-Strong |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) can provide the exact mass, allowing for the determination of the molecular formula.

The molecular formula of this compound is C₆H₃BrClNO₂, corresponding to a monoisotopic mass of approximately 234.904 Da. epa.gov A key feature in the mass spectrum is the distinctive isotopic pattern of the molecular ion peak ([M]⁺) due to the natural abundance of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). This results in a cluster of peaks at m/z 235, 237, and 239. The fragmentation pattern under electron ionization would likely involve the loss of the nitro group (-NO₂, 46 Da) or halogen atoms. Common fragmentation pathways for halogenated nitroaromatics include the scission of the C-N bond to yield a [M-NO₂]⁺ fragment, or the loss of a halogen radical (Cl· or Br·) followed by other rearrangements. docbrown.infocdnsciencepub.com

Interactive Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z | Notes |

| [C₆H₃⁷⁹Br³⁵ClNO₂]⁺ | Molecular Ion (M) | ~235 | Base isotope peak |

| [C₆H₃⁸¹Br³⁵ClNO₂]⁺ / [C₆H₃⁷⁹Br³⁷ClNO₂]⁺ | M+2 Isotope Peak | ~237 | Combination of ⁸¹Br and ³⁷Cl isotopes |

| [C₆H₃⁸¹Br³⁷ClNO₂]⁺ | M+4 Isotope Peak | ~239 | Contains both heavier isotopes |

| [C₆H₃BrCl]⁺ | Loss of NO₂ | ~189 | A common primary fragmentation |

| [C₆H₃ClNO₂]⁺ | Loss of Br | ~156 | Loss of bromine radical |

| [C₆H₃BrNO₂]⁺ | Loss of Cl | ~200 | Loss of chlorine radical |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to electronic transitions within the molecule. Aromatic compounds, particularly those with chromophoric groups like -NO₂, exhibit characteristic absorptions.

The electronic spectrum of this compound is dominated by the π → π* transitions of the benzene ring, which are strongly influenced by the nitro group chromophore and the chlorine and bromine auxochromes. These substituents can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift). While detailed spectral data is not widely published, analysis of the compound by HPLC often utilizes a UV detector set at 254 nm, indicating significant absorption in this region. The compound is described as a white to light yellow solid, suggesting that its absorption tail may extend into the very edge of the visible spectrum, but its primary absorption peaks are in the UV range.

Computational Chemistry and Theoretical Studies

Alongside experimental techniques, computational chemistry provides profound insights into the molecular properties of this compound at an electronic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. smf.mx For this compound, DFT calculations can be used to optimize the molecular geometry and calculate various electronic properties. researchgate.net

Studies on similar halogenated nitrobenzenes show that the electron-withdrawing nature of the nitro and halogen groups significantly impacts the electron distribution across the aromatic ring. smf.mx DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify electrophilic and nucleophilic sites. For this molecule, the region around the nitro group would be highly electron-deficient (electrophilic), while the π-system of the ring would be electron-rich.

Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The presence of the strong electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the compound susceptible to nucleophilic attack.

Density Functional Theory (DFT) Calculations for Electronic Structure

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. elixirpublishers.com

For nitroaromatic compounds, including derivatives of this compound, these orbitals play a significant role in their interactions. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. In many nitrobenzene (B124822) derivatives, a lower LUMO energy is correlated with increased electrophilicity, making the compound more susceptible to nucleophilic attack. core.ac.uk

Computational studies, often employing Density Functional Theory (DFT), are used to calculate these orbital energies. elixirpublishers.comisca.me The HOMO-LUMO gap can be correlated with various biological activities and is a key parameter in quantitative structure-activity relationship (QSAR) studies. dergipark.org.trmdpi.com For instance, a smaller energy gap generally implies higher reactivity, which can be linked to the toxicity of certain nitroaromatic compounds. core.ac.ukdergipark.org.tr

Table 1: Representative Frontier Orbital Energies for a Halogenated Nitrobenzene Derivative

| Parameter | Energy (eV) | Description |

| HOMO Energy | -8.5 to -7.5 | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.5 to -0.5 | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 7.0 to 6.0 | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. |

Note: The values presented are illustrative for a generic halogenated nitrobenzene and can vary based on the specific computational method and basis set used.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wavefunction into a localized form that aligns with the familiar Lewis structure concepts of bonds, lone pairs, and antibonds. uni-muenchen.dewikipedia.org This method provides a quantitative description of bonding interactions, charge transfer, and delocalization effects within a molecule. uni-muenchen.deresearchgate.net

NBO analysis for a molecule like this compound would detail the electronic density in the C-Br, C-Cl, C-N, and N-O bonds, as well as the lone pairs on the oxygen, bromine, and chlorine atoms. wisc.edunumberanalytics.com The analysis quantifies the hybridization of the atomic orbitals contributing to each bond and the polarization of the bonds. wikipedia.orgresearchgate.net

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are evaluated using second-order perturbation theory. wisc.edu These interactions represent electron delocalization from a filled (donor) Lewis-type NBO (a bond or lone pair) to an empty (acceptor) non-Lewis NBO (typically an antibond). The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. For example, delocalization of lone pair electrons from the oxygen atoms of the nitro group into the antibonding orbitals of the benzene ring is a significant stabilizing factor in nitroaromatic compounds. wisc.edu

Quantitative Structure-Activity Relationships (QSAR) and Structure-Toxicity Relationships (QSTR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or toxicity. mdpi.comresearchgate.netnih.gov These models are essential tools in toxicology and drug design for predicting the properties of new or untested chemicals, thereby reducing the need for extensive animal testing. mdpi.com

For nitrobenzene derivatives, numerous QSAR/QSTR studies have been conducted to predict their toxicity against various organisms, such as the ciliate Tetrahymena pyriformis. isca.meresearchgate.netnih.gov These models are built using a set of molecular descriptors, which are numerical values that characterize the physicochemical properties of the molecules. mdpi.com

Common descriptors used in QSAR models for nitroaromatics include:

Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (logP), it describes the compound's tendency to partition into fatty tissues. core.ac.uk

Electronic Descriptors: Parameters like HOMO and LUMO energies, electrophilicity index, and dipole moment quantify the electronic aspects of the molecule. core.ac.ukdergipark.org.tr

Topological Indices: These descriptors are derived from the molecular graph and represent aspects of size, shape, and branching. nih.govjocpr.com

The models are typically developed using multiple linear regression (MLR) or partial least squares (PLS) to establish a statistically significant relationship between the descriptors and the observed toxicity. researchgate.netnih.gov

Prediction of Reactivity and Biological Activity

QSAR and QSTR models are powerful tools for predicting the reactivity and biological activity of this compound and its derivatives. The models work by identifying the key molecular features that drive a particular outcome. mdpi.comnih.gov

The reactivity of nitroaromatic compounds is often linked to their electrophilicity. researchgate.net The electron-withdrawing nature of the nitro group, enhanced by the presence of halogens, makes the aromatic ring susceptible to nucleophilic attack. QSAR models can quantify this by using descriptors like LUMO energy; a lower LUMO energy often correlates with higher reactivity and toxicity. core.ac.uk

Biological activity, particularly toxicity, is a complex phenomenon that can involve multiple mechanisms. For nitrobenzenes, toxicity is often attributed to factors like hydrophobicity (affecting bioavailability) and electrophilic reactivity (enabling interaction with biological macromolecules like proteins and DNA). core.ac.uknih.gov QSAR models for the toxicity of nitrobenzenes have successfully used combinations of descriptors to represent these different factors. isca.me For example, a multi-parametric model might include logP to account for membrane transport and an electronic parameter like the electrophilicity index (ω) to account for covalent bond formation with cellular targets. core.ac.uk The statistical quality of these models is validated using cross-validation techniques to ensure their predictive power. isca.menih.gov

Table 2: Common Descriptors in QSAR/QSTR Models for Nitroaromatics

| Descriptor Class | Example Descriptors | Property Represented | Reference |

| Electronic | HOMO Energy, LUMO Energy, Electrophilicity Index (ω) | Electron donating/accepting ability, reactivity | core.ac.uk |

| Hydrophobic | logP (octanol-water partition coefficient) | Bioavailability, membrane permeability | |

| Topological | Molecular Weight, Shape Indices, Connectivity Indices | Size, shape, branching | jocpr.com |

| Quantum Chemical | Total Energy, Dipole Moment | Overall stability, polarity | isca.medergipark.org.tr |

Molecular Dynamics Simulations for Conformational Analysis